N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methylbenzamide
Overview
Description
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its complex structure, which includes a thiazole ring substituted with a 2,5-dimethylphenyl group, a propyl group, and a 4-methylbenzamide moiety
Preparation Methods
The synthesis of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond between the thiazole derivative and 4-methylbenzoic acid, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the thiazole ring or the amide group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Materials Science: Thiazole-based compounds are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions involving thiazole derivatives.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methylbenzamide would depend on its specific biological target. Thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to the active site of an enzyme, blocking substrate access, or it may interact with a receptor, altering its signaling pathway. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar compounds to N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methylbenzamide include other thiazole derivatives with varying substituents. Examples include:
N-(2,4-Dimethylphenyl)formamide: A simpler thiazole derivative with potential antimicrobial activity.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: A compound with a similar thiazole core but different substituents, used in drug discovery.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-5-6-19-20(18-13-15(3)7-10-16(18)4)23-22(26-19)24-21(25)17-11-8-14(2)9-12-17/h7-13H,5-6H2,1-4H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZOBDRJJBJYAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C)C3=C(C=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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